molecular formula C11H14O2 B8552092 1-(4-Acetylphenyl) propan-2-ol

1-(4-Acetylphenyl) propan-2-ol

Cat. No.: B8552092
M. Wt: 178.23 g/mol
InChI Key: AIWGDAMMOKXOGP-UHFFFAOYSA-N
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Description

1-(4-Acetylphenyl)propan-2-ol is a secondary alcohol with a propan-2-ol backbone substituted at the 1-position by a 4-acetylphenyl group.

Properties

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

1-[4-(2-hydroxypropyl)phenyl]ethanone

InChI

InChI=1S/C11H14O2/c1-8(12)7-10-3-5-11(6-4-10)9(2)13/h3-6,8,12H,7H2,1-2H3

InChI Key

AIWGDAMMOKXOGP-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=C(C=C1)C(=O)C)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Notes References
1-(4-Acetylphenyl)propan-2-ol 4-Acetylphenyl C₁₁H₁₄O₂ 178.23 High polarity due to acetyl group; likely lower solubility in nonpolar solvents compared to methoxy analogs. N/A
1-(4-Methoxyphenyl)propan-2-ol 4-Methoxyphenyl C₁₀H₁₄O₂ 166.20 Electron-donating methoxy group enhances lipophilicity; used in anti-inflammatory agents .
1-[(4-Methoxyphenyl)sulfanyl]propan-2-ol 4-Methoxyphenylsulfanyl C₁₀H₁₄O₂S 214.29 Sulfanyl group increases molecular weight; polarity modulated by methoxy and thioether groups .
1-((4-Chlorophenethyl)amino)propan-2-ol 4-Chlorophenethylamino C₁₁H₁₆ClNO 213.70 Chlorine atom enhances electrophilicity; related to Lorcaserin API (weight control drug) .

Key Observations :

  • Electron-withdrawing vs. electron-donating groups : The acetyl group in 1-(4-Acetylphenyl)propan-2-ol increases polarity and may reduce membrane permeability compared to methoxy-substituted analogs like 1-(4-Methoxyphenyl)propan-2-ol .
  • The acetyl group’s impact on such activity remains unstudied but could alter receptor binding or metabolic stability.

Insights for 1-(4-Acetylphenyl)propan-2-ol :

  • The acetyl group may enhance binding to carbonyl-sensitive targets (e.g., kinases or esterases) but could reduce bioavailability due to increased polarity.
  • No direct α-/β-adrenoceptor binding data are available (cf. indolyloxy-propan-2-ol derivatives in , which show adrenoceptor affinity) .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(4-Acetylphenyl)propan-2-ol, and how are halogen substituents addressed in its derivatives?

  • Methodological Answer : A key synthetic route involves cyclopropane derivatives. For example, 1-(4-Acetylphenyl)-2,2-dichlorocyclopropane can be synthesized via acetylation of 1-phenyl-2,2-dichlorocyclopropane. Substitution reactions with sodium alcoholates (e.g., sodium ethoxide) in primary alcohols replace halogen atoms (Cl) with alkoxy groups . This method is critical for generating intermediates with tunable reactivity.

Q. How can researchers purify and characterize 1-(4-Acetylphenyl)propan-2-ol derivatives?

  • Methodological Answer : Purification typically employs column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization in ethanol. Characterization uses NMR (<sup>1</sup>H/<sup>13</sup>C) to confirm acetyl and propan-2-ol groups, IR for carbonyl (C=O) stretching (~1700 cm⁻¹), and mass spectrometry for molecular ion validation. For crystalline derivatives, single-crystal X-ray diffraction (e.g., Cu-Kα radiation) resolves stereochemistry and packing motifs .

Q. What spectroscopic techniques are essential for verifying the structural integrity of this compound?

  • Methodological Answer :

  • NMR : <sup>1</sup>H NMR identifies aromatic protons (δ 7.2–8.1 ppm) and the acetyl group (δ 2.5–2.7 ppm). <sup>13</sup>C NMR confirms the ketone (δ ~200 ppm) and hydroxyl-bearing carbon (δ ~70 ppm).
  • IR : Distinct peaks for hydroxyl (O-H, ~3400 cm⁻¹) and acetyl (C=O, ~1680 cm⁻¹) groups.
  • Mass Spec : ESI-MS or EI-MS to confirm molecular weight (e.g., [M+H]<sup>+</sup> at m/z 192.2) .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing halogenated derivatives of 1-(4-Acetylphenyl)propan-2-ol?

  • Methodological Answer : Varying sodium alcoholate concentrations (e.g., NaOEt vs. NaOMe) and reaction temperatures (25–80°C) influences substitution efficiency. For example, higher temperatures (60°C) in ethanol promote complete Cl substitution in cyclopropane derivatives, monitored via TLC or GC-MS. Solvent polarity adjustments (e.g., DMF vs. EtOH) may also alter reaction kinetics .

Q. How should researchers resolve contradictions in bioactivity data across substituted derivatives?

  • Methodological Answer : Systematic structure-activity relationship (SAR) studies are essential. For instance, replacing the acetyl group with a formyl moiety ( ) or introducing pyrazoline rings ( ) alters electronic properties and hydrogen-bonding capacity. Use comparative assays (e.g., antimicrobial IC50 or enzyme inhibition) to correlate substituent effects with activity. Statistical tools like multivariate analysis can isolate key structural contributors .

Q. What advanced strategies are recommended for studying environmental impacts of this compound?

  • Methodological Answer :

  • Biodegradability : Perform OECD 301F tests (closed bottle test) to assess microbial degradation in aqueous systems.
  • Ecotoxicology : Use Daphnia magna or algal growth inhibition assays (OECD 202/201) to determine EC50 values.
  • Bioaccumulation : Measure logP values (e.g., HPLC-derived) and model using EPI Suite™. Derivatives with logP >3.5 may require further scrutiny .

Q. How can computational methods enhance the design of 1-(4-Acetylphenyl)propan-2-ol derivatives?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to predict binding affinities with target proteins (e.g., cytochrome P450).
  • DFT Calculations : Optimize geometries at B3LYP/6-31G* level to analyze frontier molecular orbitals (HOMO/LUMO) and reactivity descriptors.
  • MD Simulations : Assess stability of derivative-protein complexes over 100 ns trajectories in explicit solvent .

Q. What crystallographic techniques are pivotal for analyzing polymorphic forms of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) at low temperatures (e.g., 113 K) minimizes thermal motion artifacts. For polymorph screening, use powder XRD coupled with differential scanning calorimetry (DSC) to identify phase transitions. High-resolution SCXRD (e.g., synchrotron radiation) resolves subtle conformational differences, such as torsion angles in the propan-2-ol chain .

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